molecular formula C32H29N5O3S B15082580 (5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one CAS No. 623935-20-6

(5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

Cat. No.: B15082580
CAS No.: 623935-20-6
M. Wt: 563.7 g/mol
InChI Key: GZSBSBBIXTVAHA-QRQIAZFYSA-N
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Description

The compound (5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a heterocyclic molecule featuring a fused [1,3]thiazolo[3,2-b][1,2,4]triazol-6-one core. Key structural attributes include:

  • Z-configuration at the methylidene bridge (C5 position), critical for maintaining planarity and intermolecular interactions .
  • A 4-methoxyphenyl group at position 2, contributing to electron-donating effects and solubility .
  • A 3-methyl-4-(2-methylpropoxy)phenyl-substituted pyrazole at position 5, enhancing lipophilicity and steric bulk .

This compound is synthesized via condensation reactions, likely involving a Knoevenagel-type mechanism to form the methylidene bridge, as observed in analogous pyrazol-4-yl methylene derivatives . Its structure has been validated using X-ray crystallography (SHELXL software) and spectroscopic methods .

Properties

CAS No.

623935-20-6

Molecular Formula

C32H29N5O3S

Molecular Weight

563.7 g/mol

IUPAC Name

(5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C32H29N5O3S/c1-20(2)19-40-27-15-12-23(16-21(27)3)29-24(18-36(34-29)25-8-6-5-7-9-25)17-28-31(38)37-32(41-28)33-30(35-37)22-10-13-26(39-4)14-11-22/h5-18,20H,19H2,1-4H3/b28-17-

InChI Key

GZSBSBBIXTVAHA-QRQIAZFYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolo[3,2-b][1,2,4]triazole structure, followed by the introduction of the various substituents through a series of coupling reactions, cyclizations, and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

(5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a biochemical probe or a lead compound in drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with nucleic acid function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications
Compound Core Structure Substituent Variations Key Properties/Applications References
Target Compound Thiazolo-triazol-one 4-Methoxyphenyl, 3-methyl-4-(2-methylpropoxy)phenyl-pyrazole High lipophilicity (logP ~5.2); potential antifungal
(5Z)-5-[[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-... Thiazolo-triazol-one Ethoxy (vs. 2-methylpropoxy) at phenyl ring Increased metabolic stability
4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl... Thiazolo-triazol-one Isopropoxy (vs. 2-methylpropoxy) at phenyl ring Altered solubility (logP ~4.8)
(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-isopropyl-2-thioxo... Thiazolidin-4-one (non-fused core) Thioxo-thiazolidinone core (vs. fused thiazolo-triazol-one) Reduced planarity; lower bioactivity

Key Insights :

  • Alkoxy Substitutions : Replacing 2-methylpropoxy with shorter ethoxy or isopropoxy groups reduces steric hindrance but may decrease membrane permeability .
Substituent Effects on Bioactivity
  • Antifungal Potential: Analogous triazolo-thiadiazole derivatives (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) inhibit 14-α-demethylase lanosterol (3LD6), a fungal enzyme . The target compound’s pyrazole and triazolone moieties suggest similar antifungal mechanisms.
  • Ferroptosis Induction: Pyrazole-containing compounds are implicated in ferroptosis (iron-dependent cell death) in oral squamous cell carcinoma (OSCC) . While the target compound’s role here is unconfirmed, its structural similarity to ferroptosis-inducing agents (FINs) warrants further study.
Physicochemical Properties
Property Target Compound Ethoxy Analog Isopropoxy Analog Thiazolidinone Analog
Molecular Weight 619.74 g/mol 591.68 g/mol 605.71 g/mol 559.68 g/mol
logP (Predicted) 5.2 4.9 4.8 3.7
Hydrogen Bond Acceptors 7 7 7 5

Notable Trends:

  • Longer/branched alkoxy groups (e.g., 2-methylpropoxy) increase logP, favoring blood-brain barrier penetration but risking hepatotoxicity .
  • Reduced hydrogen bond acceptors in thiazolidinone analogs correlate with lower solubility .

Biological Activity

The compound (5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a complex heterocyclic structure that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C31H27N5O3SC_{31}H_{27}N_5O_3S, with a molecular weight of approximately 549.657 g/mol. The structure features multiple functional groups, including a thiazole and pyrazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

  • MCF-7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)
  • U-87 MG (glioblastoma)
  • A549 (non-small cell lung cancer)
  • PANC-1 (pancreatic cancer)

In vitro assays demonstrated that certain derivatives showed potent inhibition of the EGFR signaling pathway, with IC50 values comparable to established drugs like Tamoxifen .

Anti-inflammatory and Analgesic Properties

The pyrazole moiety is also associated with anti-inflammatory and analgesic effects. A study evaluating various pyrazolone derivatives reported promising results for anti-inflammatory activity, with several compounds showing high probability values (Pa > 0.7) for potential activity in vivo . This suggests that derivatives of the compound may serve as lead candidates for the development of non-steroidal anti-inflammatory drugs (NSAIDs).

The mechanisms through which these compounds exert their biological effects often involve:

  • Inhibition of key enzymes : Many pyrazole derivatives inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of signaling pathways : Compounds have been shown to affect pathways such as PI3K/AKT/mTOR, indicating their role in cell survival and proliferation.

Synthesis and Evaluation of Derivatives

Several studies have synthesized derivatives of the compound and evaluated their biological activities:

  • Synthesis Method : A one-pot synthesis method was employed to create novel pyrazolyl-thiazole derivatives. The resulting compounds were tested against various cell lines, revealing significant cytotoxicity .
  • Biological Evaluation : In vivo studies demonstrated that certain derivatives exhibited anti-cancer efficacy by inducing apoptosis in cancer cells while sparing normal cells.

Comparative Activity Table

Compound NameCell Line TestedIC50 Value (nM)Mechanism of Action
Compound 7dMCF-759.24EGFR inhibition
Compound 7fMDA-MB-23170.30PI3K/AKT/mTOR pathway
Compound 3aU-87 MG81.60Anti-inflammatory activity

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